

Cross-validation of analytical data for 7-Bromo-2-methylquinoline

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Compound of Interest

Compound Name: 7-Bromo-2-methylquinoline

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A Comparative Guide to the Analytical Profile of 7-Bromo-2-methylquinoline

For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical characteristics of a compound is paramount for its application in synthesis and biological studies. This guide provides a comparative analysis of **7-Bromo-2-methylquinoline** against structurally related alternatives, supported by available experimental data.

Data Presentation

The following tables summarize the key analytical and physical data for **7-Bromo-2-methylquinoline** and its comparators. This information has been compiled from various public sources and is intended for comparative purposes.

Table 1: Physicochemical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance
7-Bromo-2-methylquinoline	4965-34-8	C ₁₀ H ₈ BrN	222.08[1][2]	77-79[3]	Not available	Light brown powder[3]
2-Methylquinoline	91-63-4	C ₁₀ H ₉ N	143.19	-2[1][4]	248[1][4]	Colorless to yellowish oily liquid[4][5]
7-Chloro-2-methylquinoline	4965-33-7	C ₁₀ H ₈ ClN	177.63[6][7]	74-78	87 @ 0.5 mmHg	Pale yellow to light beige solid
7-Bromoquinoline	4965-36-0	C ₉ H ₆ BrN	208.05[8][9]	Not available	Not available	Brown to grey solid[8]

Table 2: Spectroscopic Data Summary for **7-Bromo-2-methylquinoline**

Technique	Data Highlights
¹ H NMR (CDCl ₃)	δ 8.09 (s, 1H), 7.80 (d, J = 8.2 Hz, 1H), 7.39 (m, 2H), 7.12 (d, J = 8.2 Hz, 1H), 2.61 (s, 3H)
¹³ C NMR (CDCl ₃)	δ 160.3, 148.6, 136.2, 131.2, 129.4, 128.9, 125.3, 123.7, 122.6, 25.7
Infrared (IR)	1610, 1494, 1264, 841, 736 cm ⁻¹

Table 3: Chromatographic Data (Predicted/Typical)

Compound	Technique	Predicted/Typical Retention Behavior
7-Bromo-2-methylquinoline	HPLC (Reverse Phase)	Due to its hydrophobicity, it is expected to be well-retained on a C18 column with a mobile phase of acetonitrile/water or methanol/water.
GC-MS		Amenable to GC-MS analysis. The mass spectrum would show a characteristic isotopic pattern for bromine.
2-Methylquinoline	HPLC (Reverse Phase)	Shorter retention time compared to its bromo- and chloro- derivatives under identical conditions due to lower hydrophobicity.
GC-MS		Readily analyzed by GC-MS, with Kovats retention indices reported in the literature.[5]
7-Chloro-2-methylquinoline	HPLC (Reverse Phase)	Expected to have a longer retention time than 2-methylquinoline but potentially shorter than 7-Bromo-2-methylquinoline.
GC-MS		Suitable for GC-MS analysis.
7-Bromoquinoline	HPLC (Reverse Phase)	Expected to have a retention time influenced by the bromo-substituent, likely longer than quinoline itself.
GC-MS		Can be analyzed by GC-MS.

Experimental Protocols

Detailed experimental protocols for the analysis of quinoline derivatives are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of quinoline derivatives.

- **Instrumentation:** An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[10][11]
- **Column:** A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[10]
- **Mobile Phase:** A gradient elution using a mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[12]
- **Detection:** UV detection at a wavelength where the analyte has significant absorbance (e.g., 220-320 nm).
- **Sample Preparation:** Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like quinoline derivatives.

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- **Carrier Gas:** Helium at a constant flow rate.
- **Injection:** Split or splitless injection depending on the sample concentration.

- **Oven Temperature Program:** A temperature gradient is typically used to ensure good separation of components. For example, starting at a lower temperature and ramping up to a higher temperature.
- **Mass Spectrometer:** Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[13]
- **Sample Preparation:** Samples are dissolved in a volatile organic solvent like dichloromethane or toluene.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- **Experiments:** Standard experiments include ^1H NMR, ^{13}C NMR, and potentially 2D NMR experiments like COSY and HSQC for more detailed structural analysis.

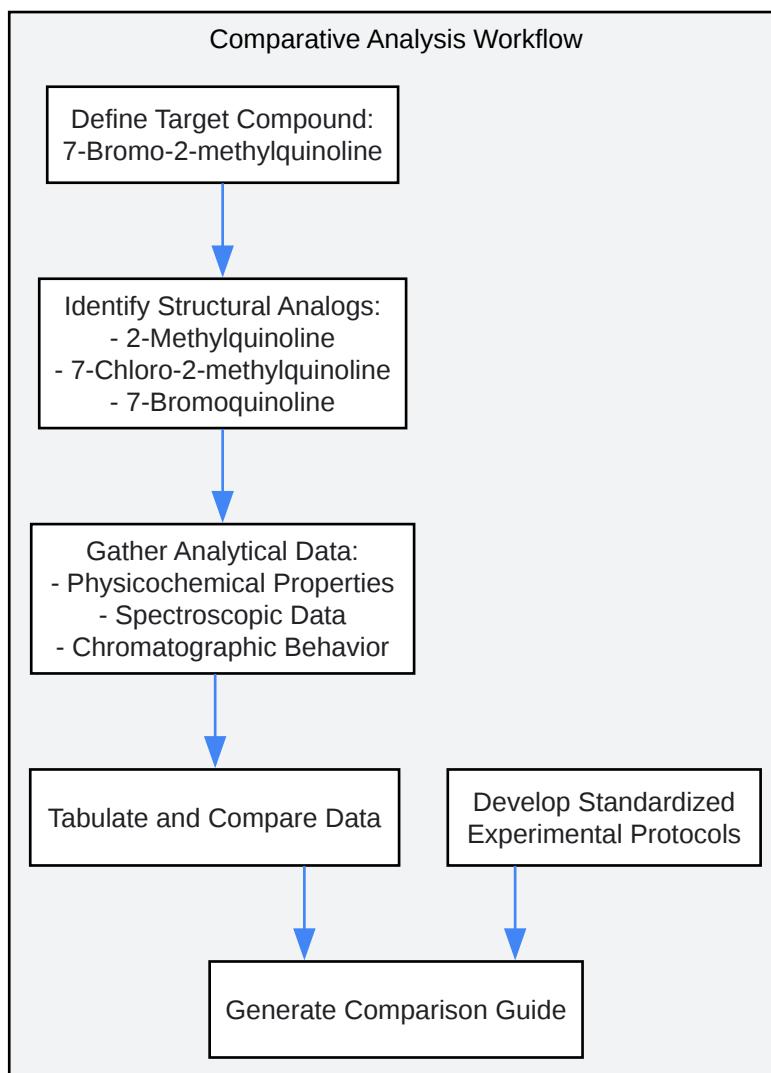
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:** Samples can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.
- **Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

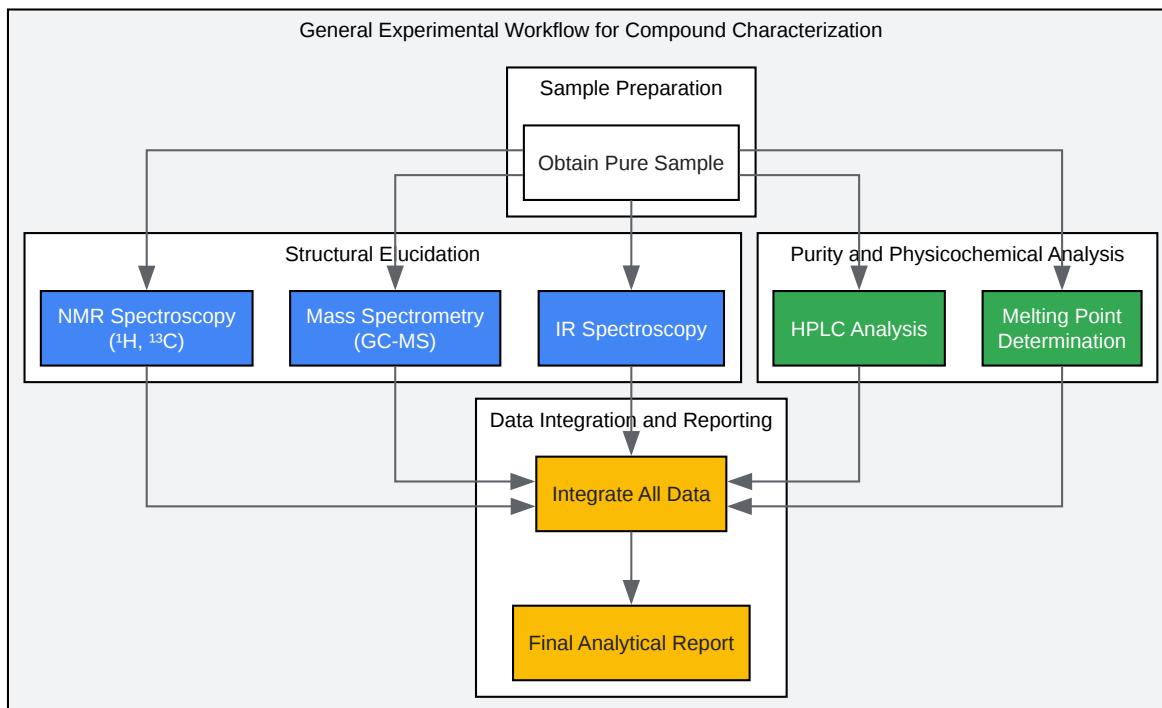
Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative analysis and a conceptual experimental workflow.



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Caption: Logical workflow for the comparative analysis of **7-Bromo-2-methylquinoline**.



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Caption: A conceptual workflow for the analytical characterization of a chemical compound.

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